![molecular formula C21H22N4OS B2758419 2-(benzylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034488-65-6](/img/structure/B2758419.png)
2-(benzylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone
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Description
2-(benzylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the synthesis of complex heterocyclic compounds through reactions involving chromones, azomethine ylides, and various organosulfur and organoselenium ligands. These studies explore the potential of these compounds in producing 1-benzopyrano[2,3-c]pyrrolidines and related structures with significant yields and selectivity (Sosnovskikh et al., 2014). Additionally, the utilization of click chemistry for generating triazole-based ligands for catalytic applications highlights the versatility of these compounds (Saleem et al., 2013).
Antiviral and Antibacterial Activities
Some studies focus on the antiviral and antibacterial potential of novel synthesized compounds. These investigations reveal that certain heterocyclic derivatives exhibit moderate effects against specific viral and bacterial strains, suggesting the importance of structural modifications to enhance biological activity (Attaby et al., 2006).
properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(16-27-15-17-7-3-1-4-8-17)24-12-11-19(13-24)25-14-20(22-23-25)18-9-5-2-6-10-18/h1-10,14,19H,11-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMEQNMVZAAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CSCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone |
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